molecular formula C18H18O5 B12289798 (3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate

(3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate

Katalognummer: B12289798
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: VZSJFDWLUVEKDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate is an organic compound that features a unique structure combining a dihydroxyoxolane ring and a phenylbenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate typically involves the esterification of 4-phenylbenzoic acid with (3,5-dihydroxyoxolan-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the oxolane ring can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug delivery systems due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate involves its interaction with specific molecular targets. The hydroxyl groups in the oxolane ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylbenzoate moiety can interact with hydrophobic regions of proteins, affecting their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Shares a similar ester functional group but differs in the core structure.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Contains a dihydroxy group and a cyclic structure but lacks the phenylbenzoate moiety.

Uniqueness

(3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate is unique due to its combination of a dihydroxyoxolane ring and a phenylbenzoate moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C18H18O5

Molekulargewicht

314.3 g/mol

IUPAC-Name

(3,5-dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate

InChI

InChI=1S/C18H18O5/c19-15-10-17(20)23-16(15)11-22-18(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,19-20H,10-11H2

InChI-Schlüssel

VZSJFDWLUVEKDD-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(OC1O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.